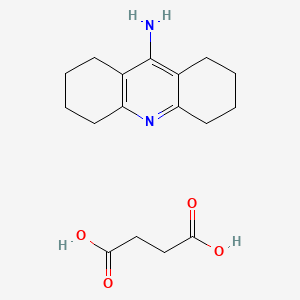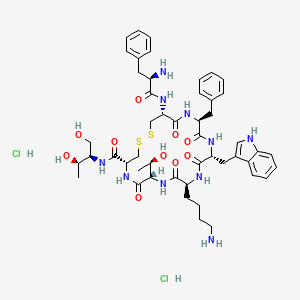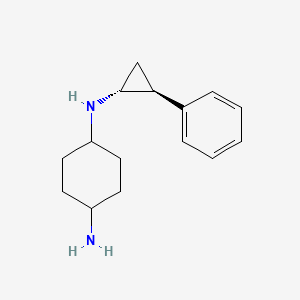
Iadademstat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown significant preclinical and clinical activity against various forms of cancer, particularly acute myeloid leukemia . Iadademstat is an oral small molecule that covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the catalytic center of LSD1, thereby inhibiting its demethylating activity .
Aplicaciones Científicas De Investigación
Iadademstat has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of LSD1 in various biochemical pathways and to develop new inhibitors with improved properties.
Biology: In biological research, this compound is used to investigate the epigenetic regulation of gene expression and the role of LSD1 in cellular differentiation and proliferation.
Medicine: In medicine, this compound is being evaluated in clinical trials for the treatment of various cancers, including acute myeloid leukemia, small cell lung cancer, and neuroendocrine tumors. .
Industry: In the pharmaceutical industry, this compound is being developed as a potential therapeutic agent for cancer treatment.
Métodos De Preparación
The synthesis of Iadademstat involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties. The synthetic route typically involves:
Formation of the Core Structure: This step includes the construction of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for LSD1. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis in batch reactors, followed by purification and quality control processes to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Iadademstat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This can be achieved using reagents such as halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to break down into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Mecanismo De Acción
Iadademstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is an epigenetic enzyme that removes methyl groups from lysine residues on histone proteins, thereby regulating gene expression. By inhibiting LSD1, this compound prevents the demethylation of histone proteins, leading to changes in gene expression that promote cellular differentiation and inhibit proliferation .
The molecular targets of this compound include the FAD cofactor in the catalytic center of LSD1, as well as the protein-protein interactions between LSD1 and other transcription factors such as GFI-1. By disrupting these interactions, this compound impairs the scaffolding function of LSD1 and promotes the differentiation of cancer cells .
Comparación Con Compuestos Similares
Iadademstat is unique among LSD1 inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
Tranylcypromine: An irreversible inhibitor of LSD1 that has been used as an antidepressant. it lacks the selectivity and potency of this compound.
GSK2879552: A selective LSD1 inhibitor that has shown promise in preclinical studies but has not yet advanced to clinical trials.
Compared to these compounds, this compound offers several advantages, including a more favorable pharmacokinetic profile, higher selectivity for LSD1, and greater efficacy in promoting cancer cell differentiation .
Propiedades
Número CAS |
1431304-21-0 |
|---|---|
Fórmula molecular |
C15H22N2 |
Peso molecular |
230.35 g/mol |
Nombre IUPAC |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |
Clave InChI |
ALHBJBCQLJZYON-PFSRBDOWSA-N |
SMILES isomérico |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3 |
SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |
SMILES canónico |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ORY-1001; ORY1001; ORY 1001; RG6016; RG 6016; RG-6016 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)
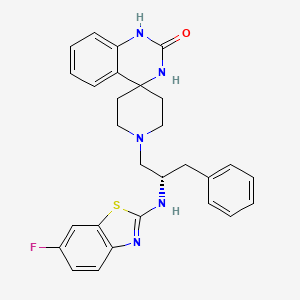
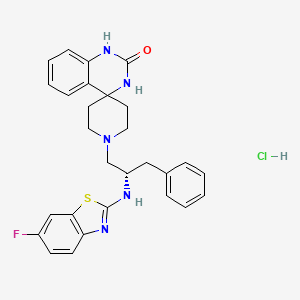

![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
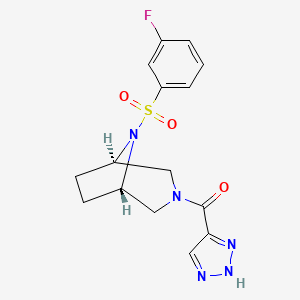
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
